molecular formula C17H20N2O3 B5791427 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B5791427
M. Wt: 300.35 g/mol
InChI Key: JHUCMLZZLIYXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is an organic compound characterized by the presence of methoxyphenyl groups attached to a urea backbone

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the protection and deprotection of amine groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The pathways involved can include oxidative stress induction, membrane integrity disruption, and interference with metabolic cycles .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-14-9-7-13(8-10-14)11-12-18-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUCMLZZLIYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.